3-[3-(Dimethylamino)propyl]-1,3-dimethylurea
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Overview
Description
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is a chemical compound with the molecular formula C8H19N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylurea moiety.
Mechanism of Action
Target of Action
The primary target of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biomolecules . It acts as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Mode of Action
EDC operates by creating an activated ester leaving group. Initially, the carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained as a result .
Biochemical Pathways
EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also activate phosphate groups to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known to be water-soluble , which can influence its absorption and distribution in the body.
Result of Action
The action of EDC results in the formation of amide bonds, which are crucial in the structure and function of proteins. It also enables the formation of phosphoesters, which are key components in many biological processes, including energy transfer and signal transduction .
Action Environment
The efficacy and stability of EDC are influenced by environmental factors such as pH and temperature. It is typically employed in the pH range of 4.0-6.0 . EDC is sensitive to moisture , and its stability decreases in the presence of strong acids and strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Similar compounds are known to play a vital role in the immobilization of large biomolecules . This suggests that this compound may influence cell function by interacting with cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are known to couple primary amines to carboxylic acids by creating an activated ester leaving group . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea can be achieved through several steps:
Reaction of 3-dimethylaminopropylamine with ethyl isocyanate: This step involves the reaction of 3-dimethylaminopropylamine with ethyl isocyanate to form an intermediate urea compound.
Dehydration: The intermediate urea compound is then dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of solvents such as methylene dichloride and reagents like triethylamine and vinyl chloroformate .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and as a coupling agent for the formation of amide bonds.
Medicine: It is utilized in the synthesis of pharmaceutical compounds and in drug delivery systems.
Industry: The compound finds applications in the production of surfactants and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is similar in structure and function, often used as a coupling agent in peptide synthesis.
Dimethylaminopropylamine: Another related compound used in the preparation of surfactants and personal care products.
Uniqueness
3-[3-(Dimethylamino)propyl]-1,3-dimethylurea is unique due to its specific structure, which imparts distinct reactivity and applications. Its ability to form stable amide bonds and its use in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1,3-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXKRSANKLKRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594972-39-0 |
Source
|
Record name | 3-[3-(dimethylamino)propyl]-1,3-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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